molecular formula C12H11NO2 B11895761 1-Aminonaphthalene-2-acetic acid CAS No. 858438-26-3

1-Aminonaphthalene-2-acetic acid

Cat. No.: B11895761
CAS No.: 858438-26-3
M. Wt: 201.22 g/mol
InChI Key: VVCLKVFNGWJTLP-UHFFFAOYSA-N
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Description

1-Aminonaphthalene-2-acetic acid is an organic compound derived from naphthalene, characterized by the presence of an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the reduction of 1-nitronaphthalene followed by a series of chemical reactions to introduce the acetic acid group. The reduction is typically carried out using iron and hydrochloric acid, followed by steam distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Aminonaphthalene-2-acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: 1-naphthoquinone and other oxidized derivatives.

    Reduction Products: Tetrahydro-1-naphthylamine and other reduced forms.

    Substitution Products: Various substituted naphthalene derivatives depending on the substituent introduced.

Scientific Research Applications

1-Aminonaphthalene-2-acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-aminonaphthalene-2-acetic acid involves its interaction with specific molecular targets and pathways. The compound can enter cells through passive diffusion and its accumulation is controlled by efflux carriers . It can also interact with various enzymes and receptors, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Uniqueness: 1-Aminonaphthalene-2-acetic acid is unique due to its specific combination of an amino group and an acetic acid moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

858438-26-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(1-aminonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H11NO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7,13H2,(H,14,15)

InChI Key

VVCLKVFNGWJTLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)CC(=O)O

Origin of Product

United States

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